Trichlormethiazide-13C6 Trichlormethiazide-13C6
Brand Name: Vulcanchem
CAS No.:
VCID: VC0199213
InChI:
SMILES:
Molecular Formula: C₂¹³C₆H₈Cl₃N₃O₄S₂
Molecular Weight: 386.61

Trichlormethiazide-13C6

CAS No.:

Cat. No.: VC0199213

Molecular Formula: C₂¹³C₆H₈Cl₃N₃O₄S₂

Molecular Weight: 386.61

* For research use only. Not for human or veterinary use.

Trichlormethiazide-13C6 -

Specification

Molecular Formula C₂¹³C₆H₈Cl₃N₃O₄S₂
Molecular Weight 386.61

Introduction

Chemical Structure and Properties

Trichlormethiazide-13C6 is characterized by its unique molecular structure incorporating six carbon-13 atoms within the benzothiadiazine ring system. Carbon-13 is a natural, stable isotope of carbon containing six protons and seven neutrons, constituting approximately 1.1% of all natural carbon on Earth .

Basic Identification

The chemical identity of Trichlormethiazide-13C6 can be summarized as follows:

PropertyValue
IUPAC Name6-Chloro-3-(dichloromethyl)-1,1-dioxo-3,4-dihydro-2H-benzo-13C6-[e] thiadiazine-7-sulfonamide
Molecular FormulaC213C6H8Cl3N3O4S2
Molecular Weight386.61 g/mol
Physical AppearanceWhite crystalline powder (based on parent compound)
Research UseAnalytical standard, metabolic tracer

The molecular formula C213C6H8Cl3N3O4S2 indicates that six of the carbon atoms in the structure are the carbon-13 isotope rather than the more common carbon-12. This isotopic enrichment creates a mass difference that can be detected through various analytical techniques, particularly mass spectrometry.

Structural Characteristics

Trichlormethiazide-13C6 maintains the same structural framework as its non-labeled counterpart, featuring:

  • A benzothiadiazine ring system where the benzene portion contains the 13C-labeled carbons

  • A sulfonamide group at the 7-position

  • A chlorine substituent at the 6-position

  • A dichloromethyl group at the 3-position

  • Sulfur dioxide groups creating a 1,1-dioxide structure

The parent compound trichlormethiazide lacks chiral centers, and this characteristic is maintained in the 13C-labeled version .

Synthesis and Isotopic Labeling

Isotopic Labeling Principles

The synthesis of Trichlormethiazide-13C6 relies on principles of isotopic labeling using carbon-13 enriched precursors. This technique is fundamental to creating compounds that can be distinguished from their natural counterparts while maintaining identical chemical behavior.

Carbon-13 (13C) is a stable, non-radioactive isotope that makes up approximately 1.1% of natural carbon . Unlike radioactive tracers, stable isotope-labeled compounds like Trichlormethiazide-13C6 pose no radiation hazards and are preferred for many research applications.

Analytical Verification

The successful synthesis of Trichlormethiazide-13C6 requires verification through various analytical techniques:

  • Mass spectrometry to confirm the incorporation of 13C atoms, evidenced by a molecular ion peak at m/z 386.61

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the specific positions of 13C incorporation

  • High-performance liquid chromatography (HPLC) to assess purity

Isotopic purity is a critical quality parameter, typically maintained at 95% or higher for research-grade material.

Applications in Pharmacological Research

Pharmacokinetic Studies

Trichlormethiazide-13C6 serves as an invaluable tool in pharmacokinetic research, allowing scientists to track the absorption, distribution, metabolism, and excretion (ADME) processes of the drug with high specificity and accuracy.

The parent compound, trichlormethiazide, is a thiazide diuretic used in treating hypertension and edema . Understanding its pharmacokinetic properties is crucial for optimizing therapeutic regimens. The 13C-labeled version enables researchers to:

  • Distinguish between administered drug and endogenous compounds

  • Track metabolic transformations with precision

  • Quantify drug concentrations in complex biological matrices

  • Conduct mass balance studies to account for all administered drug

Metabolic Pathway Elucidation

One of the most significant applications of Trichlormethiazide-13C6 is in mapping metabolic pathways. When the labeled compound undergoes biotransformation, the 13C atoms serve as markers that can be tracked through various metabolites. This enables researchers to:

  • Identify previously unknown metabolites

  • Determine the relative importance of different metabolic routes

  • Understand potential sources of drug interactions

  • Assess metabolic differences between species (critical for translational research)

The mechanism of action of trichlormethiazide involves preventing active chloride reabsorption at the early distal tubule through interaction with the sodium chloride cotransporter . The 13C-labeled version helps researchers understand how structural modifications affect this interaction at a molecular level.

Analytical Method Development

Trichlormethiazide-13C6 is extensively used as an internal standard in the development and validation of analytical methods:

  • In liquid chromatography-tandem mass spectrometry (LC-MS/MS), it serves as an ideal internal standard for the quantification of trichlormethiazide in biological samples

  • The mass difference between the labeled and unlabeled compounds allows for simultaneous detection without chromatographic separation

  • It compensates for matrix effects and variations in extraction efficiency, improving analytical accuracy

Comparative Analysis with Parent Compound

Physiochemical Properties Comparison

While Trichlormethiazide-13C6 maintains identical chemical behavior to its non-labeled counterpart, certain physical properties show slight differences due to the isotopic effect:

PropertyTrichlormethiazideTrichlormethiazide-13C6
Molecular Weight380.7 g/mol 386.61 g/mol
Melting Point270°C Slightly higher (theoretical)
Solubility1g in 10ml acetone Virtually identical
Octanol/Water Partition0.62 Virtually identical

The small difference in molecular weight (5.91 g/mol) is due to the six 13C atoms replacing six 12C atoms in the structure.

Adverse Effect Profile and Clinical Considerations

Structure-Activity Relationship Insights

The structure-activity relationship (SAR) of thiazide diuretics provides valuable insights for researchers working with Trichlormethiazide-13C6:

  • The electron-withdrawing chlorine at position 6 is essential for diuretic activity

  • The sulfonamide group at position 7 contributes to the compound's acidity and activity

  • The hydrogen atom at the 2-N position is particularly acidic due to the presence of electron-withdrawing groups

Understanding these relationships helps researchers interpret data obtained using the labeled compound and design studies that leverage its unique properties.

Detection Techniques and Analytical Methods

Mass Spectrometry Applications

Mass spectrometry represents the primary analytical technique for detecting and quantifying Trichlormethiazide-13C6. The isotopic labeling creates distinct mass spectral patterns:

  • The molecular ion of Trichlormethiazide-13C6 appears at m/z 386.61, compared to m/z 380.7 for the unlabeled compound

  • Fragment ions also show corresponding mass shifts depending on which portions of the molecule contain the 13C atoms

  • This mass difference allows clear discrimination between labeled and unlabeled compounds in complex mixtures

Carbon-13 NMR Spectroscopy

Carbon-13 NMR spectroscopy offers another powerful tool for analyzing Trichlormethiazide-13C6:

  • The 13C-enriched positions show significantly enhanced signal intensity

  • This allows detailed structural confirmation and assessment of isotopic purity

  • Coupling patterns provide information about the molecular environment of each labeled carbon

Carbon-13's natural spin of −1/2 makes it directly observable by NMR spectroscopy, unlike carbon-12 .

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